molecular formula C7H5ClFNO2 B12954194 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid

2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid

Cat. No.: B12954194
M. Wt: 189.57 g/mol
InChI Key: UIAZSTHKKNFMIW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-fluoropyridine with a suitable acetic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity, making it a compound of interest for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated and chlorinated pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid lies in its specific substitution pattern, which can influence its chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(2-chloro-4-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-7-4(3-6(11)12)5(9)1-2-10-7/h1-2H,3H2,(H,11,12)

InChI Key

UIAZSTHKKNFMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)CC(=O)O)Cl

Origin of Product

United States

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